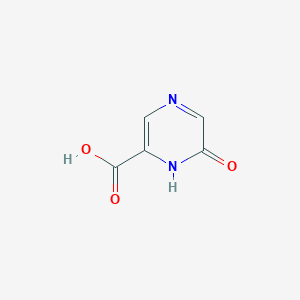

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

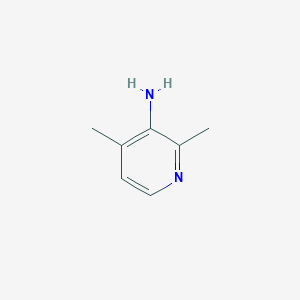

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.1 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-oxo-1,6-dihydro-2-pyrazinecarboxylic acid . The InChI code is 1S/C5H4N2O3/c8-4-2-6-1-3 (7-4)5 (9)10/h1-2H, (H,7,8) (H,9,10) . The InChI key is LHXIGTYJDLGWRO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.10 g/mol . It has a topological polar surface area of 78.8 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 140.02219199 g/mol .科学的研究の応用

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

“6-Oxo-1,6-dihydropyrazine-2-carboxylic acid” has been studied as a potential Xanthine Oxidase Inhibitor (XOI) . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases .

Detailed Description of the Methods of Application or Experimental Procedures

A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .

Thorough Summary of the Results or Outcomes Obtained

The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters, including q2 = 0.897, R2 = 0.983, rpred2 = 0.948 in a CoMFA model, and q2 = 0.922, R2 = 0.990, rpred2 = 0.840 in a CoMSIA model . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein . The results indicated that key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with ODCs by hydrogen bonds, π-π stackings, or hydrophobic interactions, which might be significant for the activity of these XOIs .

Application in Microbial Transformation

Specific Scientific Field

The specific scientific field is Microbial Transformation .

Comprehensive and Detailed Summary of the Application

“6-Oxo-1,6-dihydropyrazine-2-carboxylic acid” can be produced through the microbial transformation of pyridine-2-carboxylic acid .

Detailed Description of the Methods of Application or Experimental Procedures

The bacterium Alcaligenes faecalis (DSM 6269), when grown on pyridine-2-carboxylic acid, induces regiospecific hydroxylation of the latter to 6-oxo-1,6-dihydropyrazine-2-carboxylic acid . This process can be carried out on a preparative scale .

Thorough Summary of the Results or Outcomes Obtained

The outcome of this process is the production of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid from pyridine-2-carboxylic acid . The specific yield and efficiency of this process are not provided in the source .

Application in Chemical Synthesis

Specific Scientific Field

The specific scientific field is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application

“6-Oxo-1,6-dihydropyrazine-2-carboxylic acid” is a chemical compound that can be used in the synthesis of various other chemical compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed . Typically, “6-Oxo-1,6-dihydropyrazine-2-carboxylic acid” would be reacted with other reagents under specific conditions to form the desired product .

Thorough Summary of the Results or Outcomes Obtained

The results or outcomes obtained can also vary greatly depending on the specific synthesis being performed . In general, the use of “6-Oxo-1,6-dihydropyrazine-2-carboxylic acid” in chemical synthesis can enable the production of a wide variety of different chemical compounds .

Safety And Hazards

特性

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIGTYJDLGWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436385 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

CAS RN |

13924-99-7 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)